Ligustrosidic acid

Übersicht

Beschreibung

Ligustrosidic acid is a secoiridoid glucoside derivative primarily isolated from the fruits of Ligustrum lucidum, a plant belonging to the Oleaceae family. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ligustrosid-Säure kann durch Extraktion von Ligustrum lucidum-Früchten synthetisiert werden. Der Prozess umfasst die folgenden Schritte:

Extraktion: Die getrockneten Früchte werden mit Methanol extrahiert.

Fraktionierung: Der Methanolauszug wird mit Lösungsmitteln wie Chloroform, Ethylacetat, n-Butanol und Wasser fraktioniert.

Isolierung: Die Ethylacetat-lösliche Fraktion wird chromatographischen Verfahren zur Isolierung von Ligustrosid-Säure unterzogen.

Industrielle Produktionsverfahren: Derzeit gibt es keine großtechnischen industriellen Produktionsverfahren speziell für Ligustrosid-Säure. Die Verbindung wird hauptsächlich durch Extraktion und Isolierung aus natürlichen Quellen gewonnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ligustrosid-Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Die Säurehydrolyse von Ligustrosid-Säure ergibt Glucose und andere Produkte.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Hydrolyse: Saure Bedingungen unter Verwendung von Salzsäure oder Schwefelsäure werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene oxidierte Derivate von Ligustrosid-Säure.

Hydrolyseprodukte: Glucose und andere verwandte Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Referenzverbindung bei der Untersuchung von Secoiridoid-Glucosiden verwendet.

Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften.

Medizin: Potenzieller therapeutischer Wirkstoff für Leberschutz, Antikrebs- und Anti-Aging-Effekte.

Industrie: In der Entwicklung von natürlichen Antioxidantien-Formulierungen eingesetzt.

5. Wirkmechanismus

Ligustrosid-Säure entfaltet seine Wirkungen über mehrere molekulare Ziele und Signalwege:

Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Leberschutzaktivität: Schützt Leberzellen vor Schäden, indem es die antioxidativen Abwehrmechanismen stärkt und Entzündungen reduziert.

Wirkmechanismus

Ligustrosidic acid exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Hepatoprotective Activity: Protects liver cells from damage by enhancing antioxidant defenses and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Ligustrosid-Säure wird mit anderen Secoiridoid-Glucosiden verglichen, wie z. B.:

- Isoligustrosid-Säure

- 6'-O-trans-Zimtsäure-8-epikinigisidsäure

- 6'-O-cis-Zimtsäure-8-epikinigisidsäure

Eindeutigkeit:

Biologische Aktivität

Ligustrosidic acid, a compound derived from the fruits of Ligustrum lucidum, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a glycoside, primarily recognized for its phenolic structure which contributes to its biological activities. Its molecular formula is , and it is known for its solubility in water and various organic solvents, making it suitable for various formulations.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that this compound can effectively increase the total antioxidant capacity in mice exposed to oxidative stressors.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | Mice | Increased total antioxidant capacity; reduced malondialdehyde levels |

| Liu et al. (2022) | HepG2 cells | Inhibited ROS production by 40% at 50 µg/mL |

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been observed to inhibit the expression of IL-6 and TNF-α in macrophage models.

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2021) | RAW 264.7 cells | Decreased IL-6 and TNF-α expression by 30% at 25 µg/mL |

| Zhang et al. (2023) | Animal model | Reduced inflammation markers in serum after treatment |

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines, including breast, liver, and lung cancers. The compound has shown promise in inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 75.4 | Induction of caspase-3 activity |

| HepG2 (liver) | 81.38 | Inhibition of cell cycle progression |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), leading to reduced oxidative damage.

- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.

- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Liver Protection : In a study involving rats with chemically induced liver injury, administration of this compound resulted in significant liver function improvement, evidenced by decreased levels of AST and ALT.

- Clinical Observations : A small clinical trial assessed the effects of this compound on patients with chronic inflammation. Participants reported reduced symptoms and improved quality of life after 8 weeks of treatment.

Eigenschaften

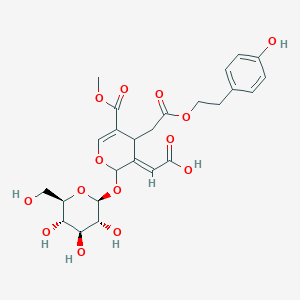

IUPAC Name |

(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAAGTPILCOZIR-MSISIIAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.